Benzyl N-benzyloxycarbonylglycinate
Overview
Description
Benzyl N-benzyloxycarbonylglycinate is a chemical compound . It is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of benzyl alcohols with ammonia via the borrowing hydrogen methodology . Another method involves bromination, benzyl protection, and halogen exchange reaction .Molecular Structure Analysis
The molecular formula of Benzyl N-benzyloxycarbonylglycinate is C17H17NO4 . The average molecular weight is 299.32118 .Chemical Reactions Analysis
N-benzyloxycarbonylglycine hydrolase is an enzyme that catalyzes the chemical reaction of N-benzyloxycarbonylglycine with water to produce benzyl alcohol, CO2, and glycine .Scientific Research Applications
Renewable Benzyl Alcohol Production
Benzyl N-benzyloxycarbonylglycinate plays a role in the renewable production of benzyl alcohol, a solvent used in pharmaceuticals, cosmetics, and flavor/fragrance industries. Escherichia coli has been engineered to convert glucose into benzyl alcohol, involving the production of benzaldehyde from endogenous phenylpyruvate, which is then reduced to benzyl alcohol. This process achieved a significant increase in benzyl alcohol titers, demonstrating a promising approach for sustainable benzyl alcohol production from renewable resources (Pugh et al., 2015).
Synthesis of Dehydroamino Acids
Benzyl N-benzyloxycarbonylglycinate has been utilized in the synthesis of α,β-didehydroamino acid derivatives. This involves reactions with various nitro compounds, showcasing its utility in synthesizing important amino acid derivatives, which are valuable in pharmaceuticals and chemical synthesis (Nagano & Kinoshita, 2000).
Antimicrobial Activity in Metal Complexes
Complexes of Zn(II), Cd(II), and Co(II) with N-benzyloxycarbonylglycinate have shown antimicrobial activity, particularly against the fungal pathogen Candida albicans. These complexes exhibit various geometrical structures and their antimicrobial properties indicate potential applications in developing new antimicrobial agents (Miodragović et al., 2008).
Catalysis in Organic Synthesis
The compound is involved in catalytic processes in organic synthesis, like the palladium-catalyzed decarboxylative benzylation of diphenylglycinate imines. This method forms new Csp(3)-Csp(3) bonds and tolerates various heteroaromatic moieties, indicating its versatility in organic synthesis (Fields & Chruma, 2010).
Future Directions
properties
IUPAC Name |
benzyl 2-(phenylmethoxycarbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(21-12-14-7-3-1-4-8-14)11-18-17(20)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STICGTUXBDFNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203645 | |
Record name | Benzyl N-benzyloxycarbonylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-benzyloxycarbonylglycinate | |
CAS RN |
5513-38-2 | |
Record name | N-[(Phenylmethoxy)carbonyl]glycine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5513-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-benzyloxycarbonylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005513382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl N-benzyloxycarbonylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl N-benzyloxycarbonylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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